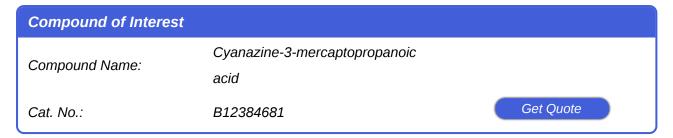


# Deethylcyanazine Acid: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Deethylcyanazine acid (DCAC) is a significant degradation product of the triazine herbicide cyanazine. Its persistence in the environment, particularly in groundwater, has made it a compound of interest for environmental scientists and toxicologists. More recently, deethylcyanazine acid has been identified as a potent inhibitor of protein kinases, suggesting its potential as a lead compound in anticancer drug development through the induction of apoptosis. This technical guide provides a comprehensive overview of the molecular and chemical properties of deethylcyanazine acid, its formation, analytical methods for its detection, and its biological significance.

# **Molecular and Physicochemical Properties**

Deethylcyanazine acid, systematically named N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine, is a metabolite of the herbicide cyanazine.[1] Its molecular and physicochemical properties are summarized in the table below.



Property	Value	Source(s)
Molecular Formula	C7H10CIN5O2	[2][3]
Molecular Weight	231.64 g/mol	[2][3]
CAS Number	36749-35-6	[4][5]
Systematic Name	Alanine, N-(4-amino-6-chloro- 1,3,5-triazin-2-yl)-2-methyl-	[2]
Melting Point	282 °C	[3]
Appearance	White crystalline powder	[6]

Note on Physicochemical Data: There are conflicting reports regarding the melting and boiling points of deethylcyanazine acid. One source lists a melting point of -43.8 °C and a boiling point of 81.6 °C; however, this is likely for a solution of the compound in acetonitrile.[4] The melting point of 282 °C is for the pure compound.

## **Environmental Significance and Occurrence**

Deethylcyanazine acid is a major and persistent metabolite of cyanazine, an herbicide previously used extensively in agriculture.[3][7] Following the cessation of cyanazine use, its degradates, including deethylcyanazine acid, continue to be detected in groundwater.[8]

Studies have shown that deethylcyanazine acid is one of the most frequently detected cyanazine-related compounds in groundwater samples, often at higher concentrations than the parent compound.[8][9] For instance, in a study of groundwater in Iowa, deethylcyanazine acid accounted for a significant portion of the total measured concentration of cyanazine and its degradates.[9]

Table 2: Frequency of Detection of Cyanazine and its Degradates in Iowa Groundwater



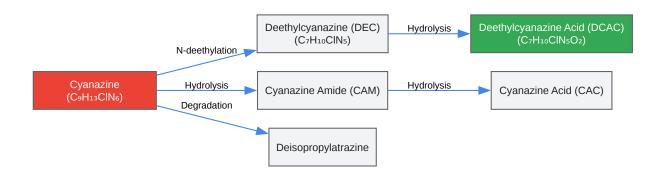
Compound	Frequency of Detection (%)
Deethylcyanazine acid (DCAC)	32.8
Cyanazine acid (CAC)	29.7
Cyanazine amide (CAM)	17.2
Deethylcyanazine (DEC)	3.1
Cyanazine	3.1

Source: Adapted from Kolpin et al. 2001.[8]

## **Formation and Degradation Pathway**

Deethylcyanazine acid is formed in the environment through the microbial and chemical degradation of cyanazine.[10][11] The degradation process involves the de-ethylation of the parent cyanazine molecule and subsequent hydrolysis of the nitrile group to a carboxylic acid. [2][10]

Below is a diagram illustrating the degradation pathway of cyanazine to deethylcyanazine acid and other metabolites.



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Figure 1. Degradation pathway of the herbicide cyanazine.

## **Experimental Protocols: Analytical Methods**



The detection and quantification of deethylcyanazine acid in environmental samples are primarily achieved using chromatographic techniques coupled with mass spectrometry.

## **Liquid Chromatography-Mass Spectrometry (LC-MS/MS)**

Principle: This is the most common and sensitive method for the analysis of deethylcyanazine acid in water samples.[8] The method involves the separation of the analyte from the sample matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.

Sample Preparation (Solid Phase Extraction - SPE):

- Filter water samples through a 0.7-µm glass fiber filter.
- Pass a 1 L water sample through a C18 solid-phase extraction cartridge.
- Elute the analytes from the cartridge with a suitable solvent, such as ethyl acetate.
- Concentrate the eluate under a gentle stream of nitrogen.
- Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC):
  - Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3.5 μm).[12]
  - Mobile Phase: A gradient of methanol and water, often with an ammonium acetate buffer.
    [12]
  - Flow Rate: 0.2 to 0.4 mL/min.
  - Injection Volume: 5 to 20 μL.
- Tandem Mass Spectrometer (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.



 Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for deethylcyanazine acid.

Detection Limit: Method detection limits are typically in the low nanogram per liter (ng/L) range. [13]

## **Direct Aqueous Injection (DAI) LC-MS/MS**

For samples with higher concentrations or as a rapid screening method, direct aqueous injection without prior solid-phase extraction can be utilized.[7] This method reduces sample preparation time but may be more susceptible to matrix interference.[14]

## **Biological Activity and Therapeutic Potential**

Recent studies have indicated that deethylcyanazine acid exhibits potent biological activity beyond its role as a pesticide metabolite. It has been identified as an inhibitor of protein kinases and can induce apoptosis in cancer cells, suggesting its potential for development as an anticancer therapeutic.

#### **Protein Kinase Inhibition**

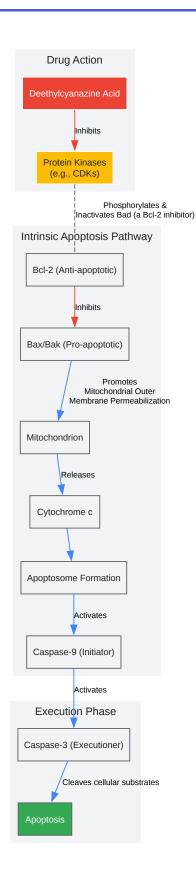
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[15] Their dysregulation is a hallmark of many cancers.[16] Deethylcyanazine acid has been shown to inhibit protein kinases, although the specific kinases targeted are a subject of ongoing research. By inhibiting these kinases, deethylcyanazine acid can disrupt the signaling pathways that promote cancer cell survival.

### **Induction of Apoptosis**

Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells.[17] Cancer cells often evade apoptosis, leading to uncontrolled proliferation. [18] Deethylcyanazine acid has been shown to induce apoptosis in cancer cells. The induction of apoptosis is a key mechanism for the efficacy of many anticancer drugs.[19]

The apoptotic pathway is complex and can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways.[19] Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic program. The inhibition of protein kinases by deethylcyanazine acid likely triggers the intrinsic apoptotic pathway.





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**Figure 2.** Proposed mechanism of apoptosis induction by deethylcyanazine acid via protein kinase inhibition.

## Conclusion

Deethylcyanazine acid is a molecule with dual significance. As an environmental contaminant, its persistence and prevalence in water sources necessitate continued monitoring and toxicological assessment. As a potential therapeutic agent, its ability to inhibit protein kinases and induce apoptosis in cancer cells opens a promising avenue for further research and drug development. This technical guide has provided a foundational understanding of deethylcyanazine acid, and it is hoped that it will serve as a valuable resource for researchers in both environmental science and oncology.

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